4-chloro-N-(thiophen-2-ylmethyl)aniline
Description
4-Chloro-N-(thiophen-2-ylmethyl)aniline is a secondary amine derivative characterized by a para-chloro-substituted aniline moiety linked to a thiophen-2-ylmethyl group.
Properties
IUPAC Name |
4-chloro-N-(thiophen-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-7,13H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBLAMQSELKZSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-N-(thiophen-2-ylmethyl)aniline typically involves the reaction of 4-chloroaniline with thiophene-2-carbaldehyde in the presence of a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the formation of the desired product under mild conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography.
Chemical Reactions Analysis
4-chloro-N-(thiophen-2-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or other reduced derivatives.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes . Similarly, its anticancer properties may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes key analogues of 4-chloro-N-(thiophen-2-ylmethyl)aniline , highlighting substituent variations and their impacts:
Key Observations :
- Thiophene vs. Pyridine Rings : Replacement of thiophene with pyridine (e.g., 4-chloro-N-(pyridin-3-ylmethyl)aniline ) alters electronic properties due to nitrogen’s electronegativity, affecting coordination behavior with metals (e.g., cobalt complexes in ).
- Substituent Position : Methoxy groups (e.g., 4-chloro-2,5-dimethoxy-N-(thiophen-2-ylmethyl)aniline ) enhance corrosion inhibition efficiency by modifying electron density and Fukui reactivity indices, as demonstrated in DFT studies .
- Schiff Base Derivatives : Schiff bases like 4-Chloro-N-[(E)-pyridin-2-ylmethylidene]aniline exhibit enhanced biological activity, likely due to imine linkages enabling metal coordination and interaction with microbial targets .
Crystallographic and Structural Insights
- Hydrogen Bonding : Analogues like 4-Chloro-N-(2-pyridyl)aniline form dimeric structures via N–H⋯N hydrogen bonds, stabilizing crystal lattices . Similar interactions are expected in the thiophene derivative.
- Conformational Flexibility : In 4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline , dihedral angles between aromatic planes vary (19.68°–45.54°), influencing molecular packing and reactivity .
Biological Activity
4-chloro-N-(thiophen-2-ylmethyl)aniline is a compound that has attracted significant attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a chlorine atom, a thiophen-2-ylmethyl group, and an aniline structure. Its molecular formula is with a molecular weight of approximately 211.66 g/mol. The presence of these functional groups contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to bactericidal effects.
- Anticancer Properties : Preliminary studies suggest that it induces cytotoxicity in various cancer cell lines by causing cell cycle arrest, particularly at the S and G2/M phases . This effect is mediated through the inhibition of specific signaling pathways critical for cancer cell proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Its effectiveness can be summarized as follows:
| Pathogen | Activity | Mechanism |
|---|---|---|
| Staphylococcus aureus | Moderate | Membrane disruption |
| Escherichia coli | High | Enzyme inhibition |
| Candida albicans | Moderate | Disruption of cell wall synthesis |
Anticancer Activity
In vitro studies have demonstrated that this compound shows selective cytotoxicity against several cancer cell lines, including:
| Cell Line | IC50 (μM) | Phase Arrested |
|---|---|---|
| HCT-116 | 7.1 ± 0.07 | S and G2/M phases |
| MDA-MB-231 | 10.5 ± 0.07 | S phase |
| A549 | 11.9 ± 0.05 | G2/M phase |
These findings indicate that the compound may serve as a lead structure for developing new anticancer agents .
Case Studies
- Study on Anticancer Effects : A study evaluated the anticancer effects of various derivatives of thiophene compounds, including this compound, against human tumor cell lines. The results indicated potent activity against HCT-116 cells with IC50 values in the low micromolar range .
- Antimicrobial Screening : Another study focused on the antimicrobial properties of the compound, highlighting its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Research Findings and Future Directions
The ongoing research into this compound reveals its promising role as a bioactive molecule with potential applications in medicine, particularly in developing new antimicrobial and anticancer therapies. Future studies are needed to further elucidate its mechanisms of action and optimize its structure for enhanced efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
